![molecular formula C21H24N4O5S2 B4022536 5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)
5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives involves multi-step reactions, including regiospecific synthesis through cyclocondensation of bifunctional heteronucleophiles, as seen in the synthesis of heterocycles with masked or unmasked aldehyde functionality (Mahata et al., 2003). Such methodologies highlight the versatile approaches in synthesizing pyrimidine derivatives, including those with ethoxy and ethylthio groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by their ability to form bifurcated hydrogen bonds and supramolecular synthons, facilitating the formation of complex molecular chains and tapes (Zaman et al., 1999). This structural versatility is crucial for the development of materials and molecules with specific properties.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. For instance, three-component reactions involving ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino]thiazole-5-carboxylate can produce novel bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, showcasing the compound's reactivity and potential for generating nitrogen-containing heterocycles (Fang et al., 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, molecular weight, water absorption rate, and dielectric constant, are influenced by their molecular structure and substituent groups. For example, fluorinated polyimides derived from novel pyridine and thiophene diamine monomers exhibit low water absorption rates and low dielectric constants, alongside high thermal stability, which are desirable attributes for materials used in electronic applications (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, determine their utility in synthetic chemistry. The ability to undergo cyclocondensation, nucleophilic ring opening, and rearrangement reactions makes them versatile building blocks for the synthesis of a wide array of heterocyclic compounds with potential biological activities (Amareshwar et al., 2011).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(2-ethylsulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-4-30-12-9-7-11(8-10-12)13(14-16(26)22-20(31-5-2)23-17(14)27)15-18(28)24-21(32-6-3)25-19(15)29/h7-10,13H,4-6H2,1-3H3,(H2,22,23,26,27)(H2,24,25,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVHGMPSCFMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N=C(NC2=O)SCC)O)C3=C(N=C(NC3=O)SCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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